5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium
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Overview
Description
5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium is a compound that features a pyridinium core substituted with an ethyl group, a methyl group, and a vinyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium typically involves the reaction of 5-ethyl-1-methyl-2-vinylpyridine with a pyrrole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the vinyl linkage . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the vinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can result in the formation of ethyl-substituted pyridinium compounds .
Scientific Research Applications
5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-ethyl-1-methyl-2-vinylpyridine
- 1-methyl-2-vinylpyridinium
- 2-(1H-pyrrol-3-yl)vinylpyridine
Uniqueness
What sets 5-ethyl-1-methyl-2-[2-(1H-pyrrol-3-yl)vinyl]pyridinium apart from these similar compounds is the presence of both the ethyl and methyl groups on the pyridinium ring, as well as the vinyl linkage to the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H17N2+ |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
5-ethyl-1-methyl-2-[(E)-2-(1H-pyrrol-3-yl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H16N2/c1-3-12-4-6-14(16(2)11-12)7-5-13-8-9-15-10-13/h4-11H,3H2,1-2H3/p+1 |
InChI Key |
GFERYUDVJDMIDQ-UHFFFAOYSA-O |
Isomeric SMILES |
CCC1=C[N+](=C(C=C1)/C=C/C2=CNC=C2)C |
Canonical SMILES |
CCC1=C[N+](=C(C=C1)C=CC2=CNC=C2)C |
Origin of Product |
United States |
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